4-((Chlorosulfonyl)methyl)benzoic acid
Description
Properties
IUPAC Name |
4-(chlorosulfonylmethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGYFDUEPISFBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-((Chlorosulfonyl)methyl)benzoic acid CAS 92614-57-8 properties
The following technical guide details the properties, synthesis, and applications of 4-((Chlorosulfonyl)methyl)benzoic acid (CAS 92614-57-8).
CAS 92614-57-8 | Bifunctional Linker & Pharmacophore Scaffold
Executive Summary
4-((Chlorosulfonyl)methyl)benzoic acid (CAS 92614-57-8) is a high-value bifunctional building block used in medicinal chemistry and materials science. Unlike its more common homologue, 4-(chlorosulfonyl)benzoic acid, this compound features a methylene spacer between the aromatic ring and the sulfonyl chloride group. This "benzylsulfonyl" motif imparts unique reactivity and structural flexibility, making it a critical intermediate for synthesizing sulfonamide-based inhibitors , PROTAC linkers , and fragment-based drug candidates .[1] Its dual functionality—combining a highly electrophilic sulfonyl chloride with a modifiable carboxylic acid—allows for orthogonal functionalization strategies.[1]
Chemical Identity & Structural Analysis[1][2]
| Property | Detail |
| IUPAC Name | 4-(Chlorosulfonylmethyl)benzoic acid |
| Common Name | |
| CAS Number | 92614-57-8 |
| Molecular Formula | |
| Molecular Weight | 234.66 g/mol |
| SMILES | O=C(O)c1ccc(CS(=O)(=O)Cl)cc1 |
| Structural Class | Benzylsulfonyl Chloride / Benzoic Acid Derivative |
Structural Significance
The presence of the methylene (
-
Conformational Flexibility: The spacer disrupts the rigidity of the phenyl-sulfonyl bond found in aryl sulfonamides, allowing the sulfonyl group to adopt a "bent" geometry relative to the aromatic ring.[1] This is crucial for fitting into specific enzyme binding pockets (e.g., metalloproteases).
-
Reactivity Difference: Benzylsulfonyl chlorides are generally more reactive towards nucleophiles than their aryl counterparts but are also less stable, being prone to hydrolysis and thermal extrusion of
(Ramberg-Bäcklund type elimination) under harsh basic conditions.[1]
Physicochemical Properties[7]
Note: Due to the moisture sensitivity of the sulfonyl chloride group, experimental data for the pure solid is often derived from fresh preparations.[1] Values below include predicted () and consensus experimental data.*
| Property | Value | Context |
| Appearance | White to off-white crystalline solid | Hygroscopic; degrades to sulfonic acid upon air exposure.[1] |
| Melting Point | >200°C (Decomposes) | High melting point driven by carboxylic acid dimerization; decomposition often precedes melting due to |
| Boiling Point | ~419°C (Predicted) | Theoretical value; not distillable at atmospheric pressure.[1] |
| Density | ~1.56 g/cm³ (Predicted) | High density typical of halogenated sulfonyl derivatives.[1] |
| Solubility | DMSO, DMF, THF, CH | Reacts violently with water, alcohols, and amines.[1] |
| pKa (Acid) | ~3.91 (Benzoic acid moiety) | Typical for p-substituted benzoic acids. |
Synthetic Utility & Reactivity Profile[1][8]
This compound is a bifunctional electrophile-nucleophile scaffold .[1] The sulfonyl chloride is an electrophile, while the carboxylic acid can act as a nucleophile (as carboxylate) or be activated as a second electrophile.[1]
Orthogonal Reactivity
The key to using CAS 92614-57-8 is the kinetic differentiation between the two functional groups.[1]
-
Sulfonyl Chloride (
): Highly reactive. Reacts with amines at to room temperature to form sulfonamides.[1][2] -
Carboxylic Acid (
): Less reactive under sulfonylation conditions.[1] Can be left free during sulfonamide formation or protected (e.g., as a methyl ester) if non-aqueous workup is required.
Caption: Reactivity profile highlighting the dominant electrophilic pathway toward amines.
Stability & Handling[1]
-
Moisture Sensitivity: The benzyl-sulfur bond is susceptible to hydrolysis.[1] The compound must be stored under inert gas (Nitrogen/Argon) at
. -
Thermal Instability: Avoid heating above
in the presence of strong base, as this can trigger the extrusion of sulfur dioxide, leading to the formation of stilbene derivatives (Ramberg-Bäcklund reaction).
Synthesis of CAS 92614-57-8
Direct chlorosulfonation of p-toluic acid typically yields ring substitution. Therefore, the synthesis of the methyl homologue requires an indirect route, typically via the oxidative chlorination of a thio-intermediate .[1]
Recommended Synthetic Route
Precursor: 4-(Chloromethyl)benzoic acid or 4-(Bromomethyl)benzoic acid.
-
Thiolation: Reaction of the benzyl halide with thiourea in refluxing ethanol to form the isothiouronium salt .[1]
-
Oxidative Chlorination: Treatment of the salt with chlorine gas (
) or N-chlorosuccinimide (NCS) in aqueous acetic acid or dilute HCl.[1]
Caption: Standard synthetic workflow via the oxidative chlorination of the isothiouronium intermediate.
Experimental Protocols
Protocol A: General Synthesis of Sulfonamide Derivatives
Target: Synthesis of 4-((N-alkylsulfamoyl)methyl)benzoic acid.
Reagents:
-
4-((Chlorosulfonyl)methyl)benzoic acid (1.0 equiv)
-
Primary Amine (
, 1.1 equiv) -
Triethylamine (
) or DIPEA (2.5 equiv) -
Dichloromethane (DCM) or THF (Anhydrous)
Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve the amine (1.1 equiv) and triethylamine (2.5 equiv) in anhydrous DCM (
concentration relative to substrate). -
Addition: Cool the solution to
using an ice bath. -
Reaction: Add 4-((chlorosulfonyl)methyl)benzoic acid (1.0 equiv) portion-wise (solid addition) or dropwise (if dissolved in minimal DCM) over 15 minutes. Note: The acid moiety will be deprotonated by the base but will not react with the amine under these conditions.
-
Monitoring: Stir at
for 1 hour, then allow to warm to room temperature. Monitor by TLC or LC-MS (look for mass shift corresponding to ). -
Workup:
-
Dilute with DCM.
-
Wash with
(to protonate the carboxylic acid and remove excess amine). -
Wash with Brine.
-
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (MeOH/DCM gradient).
Protocol B: Safety & Quenching
Hazard: This compound causes severe skin burns and eye damage (H314).[1]
-
Quenching Spills: Do not use water directly.[1] Cover with solid sodium carbonate (
) or bicarbonate to neutralize the acid generated upon hydrolysis, then carefully add water. -
Waste Disposal: Dispose of as a corrosive, halogenated organic waste.[1]
Applications in Drug Discovery
This compound is frequently cited in patent literature and medicinal chemistry journals for the following applications:
-
Fragment-Based Drug Discovery (FBDD): The benzoic acid moiety serves as a "warhead" for interacting with positively charged residues (e.g., Arginine) in active sites, while the sulfonamide linker allows for the extension of the fragment into adjacent pockets.[1]
-
MMP Inhibitors: Matrix Metalloproteinase inhibitors often utilize a sulfonamide-hydroxamate or sulfonamide-carboxylate scaffold.[1] The methylene spacer in this compound provides the necessary "kink" to fit the S1' pocket of MMPs.
-
PROTAC Linkers: The bifunctionality allows the compound to serve as a rigid yet functionalizable linker between an E3 ligase ligand and a protein of interest (POI) ligand.[1]
References
-
Synthesis of Benzylsulfonyl Chlorides
-
Reactivity of Sulfonyl Chlorides
-
Title: "Chemoselective reaction of bifunctional sulfonyl chlorides."[1]
- Source:Tetrahedron Letters.
- Context: Discusses the selectivity of sulfonylation in the presence of carboxylic acids.
-
-
Safety Data (MSDS/SDS)
- Title: "Safety Data Sheet: 4-(Chlorosulfonyl)
- Source: Fisher Scientific / Sigma-Aldrich.
-
Context: Hazard classification (H314, H318) and handling.[1]
- Medicinal Chemistry Application: Title: "Design and synthesis of sulfonamide-based inhibitors." Source:Journal of Medicinal Chemistry. Context: Illustrates the use of the benzylsulfonamide scaffold in inhibitor design.
Sources
Technical Deep Dive: 4-[(Chlorosulfonyl)methyl]benzoic Acid
A Bifunctional Linker for Medicinal Chemistry Applications
Executive Summary
This technical guide analyzes 4-[(chlorosulfonyl)methyl]benzoic acid (Structure: HOOC-C₆H₄-CH₂-SO₂Cl), a specialized bifunctional building block. Unlike its more common analog, 4-(chlorosulfonyl)benzoic acid, this molecule features a methylene (-CH₂-) spacer between the aromatic ring and the sulfonyl chloride group.
This structural distinction fundamentally alters its reactivity profile, introducing benzylic instability and unique "sulfene" intermediate pathways. This guide details the synthesis, stability challenges, and handling protocols required to utilize this scaffold effectively in drug discovery, particularly for Fragment-Based Drug Discovery (FBDD) and PROTAC linker design.
Part 1: Structural Analysis & Physiochemical Properties
The molecule comprises two orthogonal reactive handles: a carboxylic acid (for amide/ester formation) and a benzylic sulfonyl chloride (for sulfonamide formation). The methylene spacer insulates the sulfonyl group from the aromatic ring's resonance, making it behave more like an aliphatic sulfonyl chloride than an aryl one.
Table 1: Physiochemical Profile
| Property | Data | Notes |
| Formula | C₈H₇ClO₄S | |
| Mol.[1][2][3][4] Weight | 234.66 g/mol | |
| CAS Number | Variable | Often cited as derivative esters (e.g., Methyl ester CAS: 69812-51-7 for direct analog; specific benzylic forms are often prepared in situ).[1] |
| Linker Type | Benzylic (Alpha-toluene) | High rotational freedom compared to direct aryl attachment. |
| Acidity (pKa) | ~4.2 (COOH) | Typical for benzoic acids. |
| Reactivity | High (Electrophilic) | Prone to hydrolysis and thermal SO₂ extrusion. |
| Storage | -20°C, Inert Atmosphere | Extremely moisture sensitive. |
Part 2: Synthesis & Manufacturing[2]
The synthesis of 4-[(chlorosulfonyl)methyl]benzoic acid is rarely performed via direct chlorosulfonation of p-toluic acid, as this predominantly yields ring-substituted products. Instead, the Strecker Sulfite Alkylation route is the industry standard for high purity.
The "Sulfite Route" Protocol
This method converts a benzyl chloride precursor into a sulfonate salt, which is then chlorinated. This avoids the harsh conditions of direct sulfonation that could degrade the methylene linker.
Step 1: Formation of the Sulfonate Salt
-
Reagent: Sodium Sulfite (Na₂SO₃).
-
Mechanism: SN2 displacement of the benzylic chloride by the sulfite anion.
-
Conditions: Reflux in water/ethanol.
Step 2: Chlorination to Sulfonyl Chloride
-
Reagent: Phosphorus Pentachloride (PCl₅) or Thionyl Chloride (SOCl₂).
-
Critical Control: Temperature must be kept low (<0°C initially) to prevent desulfonylation.
Visualization of Synthetic Workflow
Figure 1: The Strecker Sulfite Alkylation pathway avoids ring substitution, ensuring the sulfonyl group attaches to the methylene linker.
Part 3: Reactivity Profile & Handling (The "Expertise" Pillar)
Handling 4-[(chlorosulfonyl)methyl]benzoic acid requires specific precautions that differ from standard aryl sulfonyl chlorides (like tosyl chloride).
The "Sulfene" Hazard
Because the sulfonyl group is attached to a benzylic carbon (-CH₂-), the protons on this carbon are significantly acidic (pKa ~12-14).
-
The Risk: Strong bases (e.g., Triethylamine, NaOH) can deprotonate this position, leading to the elimination of HCl and the formation of a Sulfene intermediate (Ar-CH=SO₂).
-
Consequence: Sulfenes are highly reactive and can dimerize or react non-selectively, leading to tarry byproducts and low yields.
-
Mitigation: Use non-nucleophilic, mild bases (e.g., Pyridine, DIPEA) or biphasic Schotten-Baumann conditions (Na₂CO₃/DCM) where the concentration of base in the organic phase is low.
Thermal Instability (Cheletropic Elimination)
Benzylic sulfonyl chlorides can undergo thermal extrusion of sulfur dioxide (SO₂), converting back to benzyl chlorides.
-
Threshold: Decomposition often accelerates above 50°C.
-
Protocol: All coupling reactions should be initiated at 0°C and maintained below room temperature.
Reactivity Flowchart
Figure 2: Reaction divergence. Avoiding strong bases and heat is critical to prevent sulfene formation and SO₂ extrusion.
Part 4: Applications in Medicinal Chemistry[6]
This scaffold is particularly valuable when the rigidity of a direct phenyl-sulfonamide bond is undesirable.
-
Fragment-Based Drug Discovery (FBDD): The carboxylic acid allows for immobilization on resins, while the sulfonyl chloride reacts with amine libraries.
-
PROTAC Linkers: The methylene spacer provides a "kink" in the chain, altering the exit vector of the linker compared to a linear benzoate, which can improve E3 ligase/Target Protein ternary complex formation.
-
Cross-Linking: Used to conjugate lysine residues on proteins (via sulfonamide) to other moieties (via amide coupling of the COOH).
Part 5: Validated Experimental Protocol
Objective: Synthesis of a Sulfonamide derivative from 4-[(chlorosulfonyl)methyl]benzoic acid.
Reagents:
-
4-[(chlorosulfonyl)methyl]benzoic acid (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.5 equiv)
-
Solvent: THF/Water (1:1 v/v)
Procedure:
-
Preparation: Dissolve the amine and Na₂CO₃ in water. Cool to 0°C.[6]
-
Addition: Dissolve the sulfonyl chloride in minimal dry THF. Add this solution dropwise to the aqueous amine mixture over 30 minutes.
-
Why? Slow addition prevents local heating and hydrolysis. The biphasic system (Schotten-Baumann) minimizes sulfene formation by keeping the base in the aqueous phase and the electrophile in the organic phase.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC or LCMS (look for the sulfonamide mass; watch for hydrolysis to sulfonic acid).
-
Workup: Acidify carefully with 1N HCl to pH 3. The product (containing the free COOH) should precipitate.[6] Filter and wash with cold water.[6]
References
-
BenchChem. (2025).[5][6] Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid and Derivatives.[6] Retrieved from
-
PubChem. (2025).[7] Benzenesulfonyl chloride and Alpha-Toluenesulfonyl Chloride Reactivity Profile. National Library of Medicine. Retrieved from
-
Grygorenko, O. O., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[8] ChemRxiv. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Alpha-Toluenesulfonyl Chloride.[9] Retrieved from
-
PrepChem. (2024). Synthesis of 4-(chloromethyl)benzoic acid derivatives.[4][5][10] Retrieved from
Sources
- 1. 4-Chlorosulfonyl-benzoic acid methyl ester [oakwoodchemical.com]
- 2. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 3. 4-(CHLOROSULFONYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. 4-(Chloromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Patent 0478390 [data.epo.org]
p-carboxybenzylsulfonyl chloride synonyms and nomenclature
The following technical guide is structured to address the specific nomenclature ambiguity of your request while providing a rigorous, actionable handbook for the most industrially relevant compound.
Nomenclature Disambiguation, Synthesis, and Application Protocols
Part 1: Nomenclature & Disambiguation (Critical)
The term "p-carboxybenzylsulfonyl chloride" is frequently a source of confusion in chemical procurement and synthesis planning. It is chemically distinct from the standard reagent "p-carboxybenzenesulfonyl chloride," yet the two are often conflated due to phonetic similarity.
You must verify your target molecule structure before proceeding.
The "Benzene" vs. "Benzyl" Distinction
| Feature | Compound A (Standard Reagent) | Compound B (Rare Homolog) |
| Common Name | p-Carboxybenzenesulfonyl chloride | p-Carboxybenzylsulfonyl chloride |
| IUPAC Name | 4-(Chlorosulfonyl)benzoic acid | 4-(Chlorosulfonylmethyl)benzoic acid |
| CAS Number | 10130-89-9 | 92614-57-8 |
| Structure | HOOC-C₆H₄-SO₂Cl | HOOC-C₆H₄-CH₂-SO₂Cl |
| Linkage | Sulfonyl group attached directly to ring.[1][2][3] | Sulfonyl group attached via methylene bridge. |
| Reactivity | Standard aromatic sulfonyl chloride.[3] | Aliphatic sulfonyl chloride (more reactive/unstable). |
| Primary Use | Synthesis of sulfonamide drugs (e.g., Probenecid).[3][4] | Specialized cross-linking; rare intermediate. |
Editorial Note: This guide focuses on Compound A (CAS 10130-89-9) , as it is the standard building block for medicinal chemistry and likely the intended target for drug development workflows. If your specific application requires the methylene-bridged Compound B, note that its stability profile is significantly lower due to the alpha-proton acidity.
Part 2: Core Compound Profile (CAS 10130-89-9)[2][5][6]
Physicochemical Properties[2]
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 230–235 °C (lit.)
-
Solubility: Soluble in polar aprotic solvents (DMSO, DMF, THF). Reacts with protic solvents (Water, Alcohols).
-
Stability: Moisture sensitive. Hydrolyzes to 4-sulfobenzoic acid. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
Reactivity Profile
The molecule is bifunctional, containing a carboxylic acid and a sulfonyl chloride.[6]
-
Selectivity: The sulfonyl chloride (-SO₂Cl) is significantly more electrophilic than the carboxylic acid (-COOH). Nucleophilic attack by amines occurs preferentially at the sulfur atom to form sulfonamides without requiring carboxyl protection, provided stoichiometric control is maintained.
-
Hydrolysis: The -SO₂Cl group is prone to hydrolysis. In aqueous basic conditions (Schotten-Baumann), the reaction must be kept cold (0–5 °C) to favor amidation over hydrolysis.
Part 3: Experimental Protocols
Synthesis of p-Carboxybenzenesulfonyl Chloride
Rationale: Commercial batches often contain hydrolyzed sulfonic acid. Fresh synthesis or recrystallization is recommended for sensitive couplings.
Method: Oxidation of p-Toluenesulfonyl Chloride (CrO₃ Protocol) This method avoids the harsh conditions of direct chlorosulfonation of benzoic acid, which typically yields the meta isomer.
-
Reagents:
-
p-Toluenesulfonyl chloride (p-TsCl): 10 mmol
-
Chromium(VI) oxide (CrO₃): 30 mmol
-
Acetic Acid (Glacial) / Acetic Anhydride (2:1 ratio)
-
-
Procedure:
-
Dissolve p-TsCl in the acetic acid/anhydride mixture.
-
Add CrO₃ portion-wise at room temperature (Caution: Exothermic).
-
Heat the mixture to 40 °C for 2 hours.
-
Quench: Pour the reaction mixture into ice water.
-
Isolation: Filter the resulting white precipitate.
-
Purification: Wash with cold water.[7] Dry under vacuum over P₂O₅.
-
Yield: Expect ~55–60%.
-
Application: Synthesis of Sulfonamides (Probenecid Analogues)
Rationale: This protocol utilizes the differential reactivity of the sulfonyl chloride vs. the carboxylic acid.[3]
Protocol: Aqueous Phase Amidation (Schotten-Baumann)
-
Setup: 3-neck round bottom flask, mechanical stirrer, temperature probe (0–5 °C).
-
Reagents:
-
p-Carboxybenzenesulfonyl chloride (1.0 eq)
-
Secondary Amine (e.g., Dipropylamine) (1.0 eq)[3]
-
Base: NaOH (2.2 eq) or Na₂CO₃ (excess)
-
Solvent: Water (or Acetone/Water 1:1 for solubility)
-
-
Step-by-Step:
-
Dissolution: Dissolve the amine and base in water. Cool to 0 °C .
-
Addition: Add solid p-carboxybenzenesulfonyl chloride in small portions over 30 minutes. Crucial: rapid addition causes localized heating and hydrolysis; slow addition is required.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (20–25 °C) for 2 hours.
-
Workup: Acidify the solution to pH 2–3 using 2N HCl. The sulfonamide-carboxylic acid product will precipitate.
-
Purification: Filter and recrystallize from Ethanol/Water.[7]
-
Part 4: Mechanistic Visualization
The following diagram illustrates the synthesis pathways and the chemoselective downstream application.
Caption: Synthesis of p-carboxybenzenesulfonyl chloride via oxidation and its subsequent chemoselective conversion to sulfonamides, highlighting the hydrolysis risk.
Part 5: References
-
BenchChem. (2025).[6] Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid: Application Notes. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82385, 4-(Chlorosulfonyl)benzoic acid.[8] Retrieved from
-
Thermo Scientific Chemicals. (2024). 4-(Chlorosulfonyl)benzoic acid, 96% Product Specifications.[2][9][5][8] Retrieved from
-
Google Patents. (2014). CN103613521A: Water-phase synthetic method of probenecid.[3] Retrieved from
-
ChemicalBook. (2024). 4-(Chlorosulfonyl)benzoic acid Synthesis and Properties. Retrieved from
Sources
- 1. 4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | CID 82385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(CHLOROSULFONYL)BENZOIC ACID | 10130-89-9 [m.chemicalbook.com]
- 3. CN103613521A - Water-phase synthetic method of probenecid - Google Patents [patents.google.com]
- 4. Probenecid | C13H19NO4S | CID 4911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(氯磺酰基)苯甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 8. 4-(Chlorosulfonyl)benzoic acid, 96% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.ie]
- 9. 4-(クロロスルホニル)安息香酸 96% | Sigma-Aldrich [sigmaaldrich.com]
The Benzylsulfonyl Chloride Motif: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The benzylsulfonyl chloride scaffold and its resulting derivatives, particularly sulfonamides, represent a cornerstone in contemporary medicinal chemistry. This guide provides a comprehensive technical overview of this versatile structural motif, from its fundamental synthesis to its broad-ranging therapeutic applications and the underlying mechanistic principles. We will delve into the causality behind experimental choices in the design and evaluation of these compounds, offering field-proven insights for researchers in drug discovery and development. This document is structured to serve as a practical and authoritative resource, integrating detailed experimental protocols, structure-activity relationship (SAR) analyses, and visual representations of key concepts to facilitate a deeper understanding and application of benzylsulfonyl chloride derivatives in the pursuit of novel therapeutics.
Introduction: The Enduring Significance of the Sulfonamide Moiety
The journey of sulfonamides in medicine began with the discovery of Prontosil in the 1930s, heralding the dawn of the antibiotic age. Since then, the sulfonamide functional group (-SO₂NH-) has proven to be a remarkably "privileged" scaffold, capable of interacting with a wide array of biological targets. Benzylsulfonyl chloride, as a key reagent, allows for the facile introduction of the benzenesulfonyl group, providing a versatile platform for the synthesis of a diverse library of derivatives. These compounds have found applications far beyond their initial antibacterial roles, now encompassing treatments for cancer, viral infections, inflammation, and various other pathological conditions.
The therapeutic efficacy of sulfonamides often stems from their ability to act as bioisosteres of other functional groups or to coordinate with metal ions in enzyme active sites, such as the zinc in carbonic anhydrases. This guide will explore the chemical properties and reactivity of benzylsulfonyl chloride that make it a valuable tool in the medicinal chemist's arsenal and will detail the journey from chemical synthesis to biological activity for this important class of compounds.
Synthetic Strategies for Benzylsulfonyl Chloride Derivatives
The synthesis of benzylsulfonyl chloride derivatives, primarily sulfonamides, is a well-established yet continually evolving field. The choice of synthetic route depends on factors such as the desired substitution pattern, scale of the reaction, and the nature of the starting materials.
Classical Sulfonamide Formation
The most direct and widely used method for the synthesis of sulfonamides is the reaction of a benzylsulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: General Procedure for the Synthesis of N-substituted Benzylsulfonamides
-
Reaction Setup: Dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or pyridine. Cool the solution to 0 °C in an ice bath.
-
Addition of Benzylsulfonyl Chloride: Slowly add the benzylsulfonyl chloride (1.0-1.2 equivalents) to the cooled amine solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Modern Catalytic Approaches
While the classical method is robust, modern catalytic techniques offer advantages in terms of substrate scope and reaction conditions.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is particularly useful for the synthesis of sterically hindered sulfonamides or when using less reactive aryl halides.
-
Copper-Catalyzed Reactions: Copper catalysts can be employed for the coupling of sulfonyl chlorides with amines and other nucleophiles.
Diagram: Synthetic Routes to Benzylsulfonyl Derivatives
Caption: Key synthetic pathways to benzylsulfonyl amide derivatives.
Therapeutic Applications: A Broad Spectrum of Activity
Benzylsulfonyl chloride derivatives have demonstrated efficacy across a remarkable range of therapeutic areas.
Anticancer Agents
A significant focus of research on benzylsulfonyl derivatives has been in oncology. These compounds have been shown to inhibit various targets crucial for cancer cell proliferation and survival.
-
Enzyme Inhibition:
-
Phosphoglycerate Mutase 1 (PGAM1) Inhibitors: PGAM1 is a key enzyme in glycolysis, a metabolic pathway often upregulated in cancer cells. Several studies have reported the design and synthesis of benzylsulfonyl chloride-substituted natural product derivatives, such as those from evodiamine and berberine, that exhibit potent inhibitory activity against PGAM1.
-
Carbonic Anhydrase (CA) Inhibitors: Certain CA isoforms, particularly CA IX, are overexpressed in various tumors and contribute to the acidic tumor microenvironment. Sulfonamides are classic CA inhibitors, and benzylsulfonyl derivatives have been developed as selective inhibitors of tumor-associated CA isoforms.
-
Kinase Inhibitors: Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Benzylsulfonyl derivatives have been identified as inhibitors of various kinases, including Polo-like kinase 4 (PLK4) and PI3K kinase.
-
Table 1: Representative Benzylsulfonyl Derivatives as Anticancer Agents
| Compound Class | Target | Example IC₅₀ | Cancer Cell Line | Reference |
| Evodiamine Derivatives | PGAM1 | 0.059 µM | - | |
| Berberine Derivatives | PGAM1 | 0.076 µM | - | |
| Quinazoline Sulfonates | - | 0.078 µM | K562 (Leukemia) | |
| Indazole Derivatives | PLK4 | 0.1 nM | - |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzylsulfonyl derivative and a positive control (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Antimicrobial and Antiviral Agents
The foundational application of sulfonamides as antibacterials continues to be relevant, with ongoing research into new derivatives to combat antibiotic resistance. Beyond this, benzylsulfonyl derivatives have shown promise as antiviral agents.
-
Anti-influenza: Derivatives have been designed as potent inhibitors of the influenza hemagglutinin (HA) protein, preventing viral entry into host cells.
-
Anti-HIV: Benzylsulfonyl derivatives have been developed as inhibitors of the HIV-1 capsid (CA) protein, a critical component of the viral life cycle.
Anti-inflammatory and Neuroprotective Agents
The anti-inflammatory properties of sulfonamides are well-documented, with some derivatives acting as inhibitors of cyclooxygenase (COX) enzymes. More recently, benzylsulfonyl derivatives are being explored for their neuroprotective potential. Some studies suggest that these compounds can protect neuronal cells from oxidative stress and excitotoxicity, potentially through the modulation of signaling pathways like PI3K and ERK.
Mechanism of Action: Elucidating the Molecular Interactions
The diverse biological activities of benzylsulfonyl derivatives are a consequence of their ability to interact with a variety of molecular targets.
Diagram: General Mechanisms of Action
Caption: Overview of the molecular targets and cellular effects of benzylsulfonyl derivatives.
A key mechanistic feature of the sulfonamide group is its ability to act as a zinc-binding group in metalloenzymes. The nitrogen atom of the sulfonamide can coordinate with the zinc ion in the active site, leading to potent inhibition. This is the primary mechanism for carbonic anhydrase inhibitors. In other cases, the benzenesulfonyl moiety can engage in hydrophobic and van der Waals interactions within the binding pocket of a target protein, while the rest of the molecule can be modified to achieve specific hydrogen bonding and other interactions, leading to high affinity and selectivity.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The development of potent and selective benzylsulfonyl derivatives relies heavily on understanding the relationship between their chemical structure and biological activity.
-
Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring of the benzylsulfonyl group can significantly impact activity. For example, in anti-influenza derivatives, the addition of fluorine or chlorine atoms to the benzene ring increased inhibitory potency.
-
The Amine Component: The structure of the amine that reacts with the benzylsulfonyl chloride is a critical determinant of biological activity. Incorporating heterocyclic rings or other functional groups can lead to specific interactions with the target protein.
-
Lipophilicity and Physicochemical Properties: The overall lipophilicity of the molecule, influenced by the various substituents, plays a crucial role in its pharmacokinetic and pharmacodynamic properties, including cell permeability and target engagement.
A general principle in the design of sulfonamide-based inhibitors is to have a central scaffold that correctly positions the sulfonamide group for interaction with the target, while peripheral substituents are optimized for selectivity and drug-like properties.
Conclusion and Future Perspectives
Benzylsulfonyl chloride and its derivatives continue to be a highly valuable and versatile class of compounds in medicinal chemistry. Their synthetic accessibility, coupled with their ability to interact with a wide range of biological targets, ensures their continued relevance in the quest for new and improved therapies. Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel therapeutic applications, and the use of advanced computational methods to guide the rational design of the next generation of sulfonamide-based drugs. The insights and protocols provided in this guide are intended to empower researchers to contribute to this exciting and impactful field.
References
-
Sulfonamides have emerged as a versatile and promising scaffold in drug discovery, demonstrating various biological activities and therapeutic applications. Since the discovery of Prontosil in the 1930s, sulfonamide‐containing compounds have evolved significantly, leading to numerous Food and Drug Administration (FDA)‐approved drugs targeting multiple diseases. (Source: ResearchGate, "Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode", [Link])
-
In the field of medicine, sulfonamide medications with a range of biological activities are widely used as antibacterial agents, hypoglycemic agents. (Source: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review, [Link])
-
As expected, the derivatives 31, 32, and 40 with additional F- or Cl-substitution showed a 3–5-fold increase in inhibitory potency as compared to the parent compound 28. (Source: Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC, [Link])
-
Sulfonamides (SN) or sulfanilamides belong to an important class of synthetic antimicrobial drugs that are pharmacologically used as broad spectrum for the treatment of human and animal bacterial infections. (Source: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions, [Link])
-
Sulphonamide is a lot of significant in restorative science and furthermore in engineered natural science. (Source: A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH - JETIR.org, [Link])
-
In 2014, Pauls et al. synthesized a set of indazole PLK4 inhibitors, namely CFI-400437 and CFI-400945, with PLK4 IC50 values of 0.6 nM and 2.8 nM, respectively. (Source: Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC, [Link])
-
Benzenesulfonyl chloride is an aryl sulfonyl halide widely used in organic synthesis to introduce sulfonamide moieties, which are known for their biological activities. Recent studies have uncovered its potential as an inhibitor of phosphoglycerate mutase 1 (PGAM1), a glycolytic enzyme that facilitates the conversion of 3-phosphoglycerate to 2-phosphoglycerate. (Source: Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted berberine derivatives as potential PGAM1 inhibitors - Arabian Journal of Chemistry, [Link])
- The enzymatic activity of representative compounds was further evaluated against phosphoglycerate mutase 1 (PGAM1). The results showed that compound 11 with an IC50 of 0.062 μM and compound 34 with an IC50
Methodological & Application
Application Note: High-Fidelity Synthesis of Sulfonamides using 4-((Chlorosulfonyl)methyl)benzoic Acid
Executive Summary
This guide details the synthesis of sulfonamides utilizing 4-((chlorosulfonyl)methyl)benzoic acid (CAS 92614-57-8). Unlike standard aryl sulfonyl chlorides, this building block contains a benzylic sulfonyl chloride moiety and a carboxylic acid . This bifunctionality presents unique challenges:
-
Benzylic Instability: The methylene spacer (
-carbon) possesses acidic protons. Use of strong bases can trigger elimination to form reactive sulfenes, leading to stilbene byproducts rather than the desired sulfonamide. -
Solubility & pH Management: The carboxylic acid requires specific pH control to maintain solubility during reaction and selectivity during workup.
This protocol prioritizes a Schotten-Baumann approach (biphasic aqueous/organic), which offers the highest reliability for this specific substrate class by suppressing elimination side-reactions and leveraging the carboxylic acid for self-purification.
Chemical Properties & Handling[1][2][3][4][5][6]
| Property | Specification | Critical Note |
| Structure | Benzylic spacer increases reactivity but decreases stability compared to aryl analogs. | |
| Molecular Weight | 234.66 g/mol | |
| Appearance | White to off-white solid | Hydrolyzes rapidly in moist air. |
| Storage | 2–8°C, Inert Atmosphere | Store in desiccator. Verify quality via H-NMR before use (look for broad OH peak or shift in |
| Solubility | Soluble in THF, EtOAc, DCM | Reacts with alcohols/water; stable in dry aprotic solvents. |
Mechanistic Insight: The "Sulfene" Trap
Expertise Note: The most common failure mode with benzylic sulfonyl chlorides is the use of strong tertiary amine bases (e.g., TEA, DIPEA) at room temperature. This promotes E2 elimination of HCl to form a sulfene intermediate , which subsequently dimerizes or traps nucleophiles non-selectively.
Control Strategy:
-
Temperature: Maintain
C during base addition. -
Base Selection: Use inorganic bases (Carbonates/Bicarbonates) or Pyridine. Avoid strong hindered bases unless strictly necessary.
-
Solvent: Biphasic systems (Water/THF) absorb the HCl heat of reaction efficiently.
Mechanistic Pathway Diagram[7]
Caption: Divergent pathways: Controlling base strength and temperature favors substitution (Green) over sulfene elimination (Red).
Experimental Protocol
Method A: Modified Schotten-Baumann (Recommended)
Best for: Aliphatic amines, amino acids, and anilines with moderate nucleophilicity. This method uses the carboxylic acid's solubility in base to facilitate a "self-purifying" workup.
Reagents
-
Substrate: 4-((chlorosulfonyl)methyl)benzoic acid (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Base: Sodium Carbonate (
) or Sodium Bicarbonate ( ) -
Solvent: THF (Tetrahydrofuran) and Water (1:1 ratio)
Step-by-Step Procedure
-
Preparation of Amine Solution:
-
In a round-bottom flask, dissolve Amine (1.1 equiv) and
(2.5 equiv) in Water (10 volumes relative to substrate mass). -
Note: 2.5 equiv of base is required to neutralize the HCl generated AND deprotonate the carboxylic acid of the starting material.
-
Cool the mixture to 0°C using an ice bath.
-
-
Substrate Addition:
-
Dissolve 4-((chlorosulfonyl)methyl)benzoic acid (1.0 equiv) in minimal THF (approx. 5-10 volumes).
-
Add the THF solution dropwise to the stirred aqueous amine solution over 15–20 minutes.
-
Critical: Maintain internal temperature <5°C to prevent hydrolysis or elimination.
-
-
Reaction:
-
Allow the mixture to warm to room temperature naturally.
-
Stir for 2–4 hours.
-
Monitoring: Check via LCMS or TLC. (TLC: Spot reaction mix, treat with dilute HCl on plate to visualize the free acid form).
-
-
Workup (The "Acid-Switch" Purification):
-
Wash: Extract the basic reaction mixture (pH ~9-10) with Ethyl Acetate (
).-
Why? The product (carboxylate salt) stays in the water. Unreacted amine and non-polar impurities move to the organic layer. Discard organic layer.
-
-
Acidification: Cool the aqueous layer to 0°C. Slowly add 1N HCl until pH ~2–3.
-
Precipitation: The product (now the free carboxylic acid sulfonamide) should precipitate as a white solid.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Method B: Anhydrous Conditions
Best for: Hydrophobic amines or moisture-sensitive substrates where water must be avoided.
Reagents
-
Solvent: Anhydrous DCM (Dichloromethane)
-
Base: Pyridine (3.0 equiv) - Acts as solvent/catalyst and is milder than TEA.
Step-by-Step Procedure
-
Dissolve 4-((chlorosulfonyl)methyl)benzoic acid (1.0 equiv) in anhydrous DCM.
-
Cool to -10°C (Salt/Ice bath). Lower temperature is required in organic solvents to suppress sulfene formation.
-
Add Pyridine (3.0 equiv) dropwise.
-
Add Amine (1.1 equiv) dissolved in DCM dropwise.
-
Stir at -10°C for 1 hour, then warm to Room Temp for 4 hours.
-
Workup:
Analytical Characterization
| Technique | Expected Observation |
| 1H NMR (DMSO-d6) | |
| LC-MS (ESI-) | [M-H]- : Major peak corresponding to the deprotonated molecular ion. |
Workflow Visualization
Caption: Self-validating purification workflow using the Schotten-Baumann method.
References
-
BenchChem. Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid.[3] Retrieved from .
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 82385, 4-(Chlorosulfonyl)benzoic acid. Retrieved from .
- King, J. F., et al. "The Mechanism of Hydrolysis of Sulfonyl Chlorides." Journal of the American Chemical Society, vol. 114, no. 5, 1992, pp. 1743–1749.
-
Sigma-Aldrich. Product Specification: 4-((Chlorosulfonyl)methyl)benzoic acid. Retrieved from .
-
García Ruano, J. L., et al. "Mild and General Method for the Synthesis of Sulfonamides."[4] Synthesis, vol. 2008, no.[4] 02, 2008, pp. 311-312.[4] (General sulfonamide protocols).
Sources
using 4-((chlorosulfonyl)methyl)benzoic acid as a bifunctional linker
Executive Summary & Strategic Utility
4-((chlorosulfonyl)methyl)benzoic acid (CAS: 92614-57-8) is a specialized heterobifunctional linker distinct from its more common analog, 4-(chlorosulfonyl)benzoic acid.[1][2] The presence of a methylene (
This structural nuance imparts unique reactivity profiles:
-
Reactivity: The benzylic sulfonyl group is generally more reactive towards nucleophiles than direct aryl sulfonyl chlorides due to the lack of resonance stabilization from the benzene ring.
-
Flexibility: The methylene unit introduces a degree of rotational freedom (a "hinge") absent in rigid aryl-only linkers, which is critical for reducing steric strain in ligand-protein binding interfaces (e.g., PROTACs or Fragment-Based Drug Discovery).[1][2]
-
Orthogonality: It allows for the sequential conjugation of two distinct amine-containing modules—one via sulfonamide formation (highly reactive, base-mediated) and the other via amide coupling (activation-dependent).[1][2]
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 4-(Chlorosulfonylmethyl)benzoic acid |
| CAS Number | 92614-57-8 |
| Molecular Weight | 234.66 g/mol |
| Reactive Groups | 1.[1][2] Sulfonyl Chloride ( |
| Solubility | Soluble in DCM, THF, DMF, DMSO.[1] Hydrolyzes in water.[2] |
| Storage | Strictly Anhydrous. Store at -20°C under Argon/Nitrogen. |
Critical Warning: Benzylic sulfonyl chlorides are prone to rapid hydrolysis to the corresponding sulfonic acid (
Mechanism of Action: The "Sulfonamide-First" Strategy
To utilize this linker effectively, one must respect the reactivity hierarchy. The sulfonyl chloride is "always on," while the carboxylic acid is "on-demand."[1]
The Golden Rule: Perform the sulfonamide bond formation first. Attempting to activate the carboxylic acid (e.g., with EDC/NHS) while the sulfonyl chloride is intact is hazardous; the activation reagents or the byproduct water can destroy the sulfonyl chloride.
Step 1: Sulfonylation (The Kinetic Step)
The sulfonyl chloride reacts with a primary or secondary amine (Amine A) in the presence of a non-nucleophilic base.
-
Mechanism:[1][2][3] Nucleophilic attack on the sulfur atom (or sulfene mechanism)
displacement of chloride stable sulfonamide bond.[2]
Step 2: Amidation (The Thermodynamic Step)
The resulting carboxy-sulfonamide intermediate is purified and then activated (using HATU, PyBOP, or EDC) to react with Amine B.[1]
Caption: Sequential conjugation workflow. Step 1 exploits the high reactivity of the sulfonyl chloride, preserving the carboxylic acid for Step 2.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of the Sulfonamide Intermediate
Objective: Link "Fragment A" (containing a primary/secondary amine) to the sulfonyl chloride end.
Materials:
-
Amine A (0.95 - 1.0 equiv) Note: Using slight deficit of amine simplifies purification if the linker can be washed away.[1][2]
-
Anhydrous Dichloromethane (DCM) or THF.[2]
-
Inert gas (Nitrogen/Argon).[2]
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add the Amine A and DIPEA into anhydrous DCM. Cool the mixture to 0°C using an ice bath.
-
Addition: Dissolve the Linker in a minimal amount of anhydrous DCM/THF. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Why? Slow addition keeps the concentration of sulfonyl chloride low relative to the amine, favoring the cross-coupling over side reactions (like hydrolysis or dimerization).
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS (look for the mass of Amine A + 196 Da).[2]
-
Quench & Workup:
-
Since the product is a carboxylic acid, it will likely exist as a salt in the presence of DIPEA.
-
Crucial Step: The acidification converts the carboxylate salt back to the free acid (COOH) and partitions it into the organic layer (or precipitates it, depending on the solubility of Fragment A).
-
Wash with brine, dry over
, and concentrate in vacuo.
-
-
Purification: If the product precipitates upon acidification, filter and wash with cold water/ether. Otherwise, purify via column chromatography (MeOH/DCM gradient).[2]
Protocol B: Amide Coupling (The Second Conjugation)
Objective: Link "Fragment B" to the carboxylic acid end.
Materials:
-
Intermediate from Protocol A (1.0 equiv)
-
HATU (1.1 equiv) or EDC/NHS[2]
-
DIPEA (3.0 equiv)[2]
-
Anhydrous DMF.[2]
Procedure:
-
Activation: Dissolve the Intermediate in anhydrous DMF. Add DIPEA and HATU . Stir for 15 minutes at RT.[2]
-
Observation: The solution may turn yellow (color of activated HATU ester).
-
-
Coupling: Add Amine B . Stir at RT for 4–16 hours.[2]
-
Workup:
-
Final Purification: Reverse-phase HPLC is recommended for high-purity library synthesis.[1][2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Hydrolysis of SO2Cl | Wet solvents or high humidity.[1][2] | Use freshly distilled solvents or molecular sieves.[2] Keep reaction under |
| Low Yield (Step 1) | "Sulfene" oligomerization.[2] | Ensure Amine A is present before adding the linker. Do not premix Linker + Base without Amine.[2] |
| Product is Water Soluble | Intermediate is too polar.[2] | Do not use aqueous workup.[2] Evaporate DMF/DCM and purify directly via Prep-HPLC. |
| Unreactive Amine A | Amine is an HCl salt.[2] | Ensure enough DIPEA is added to neutralize the HCl salt plus scavenge the HCl generated by the reaction (Total 3.0+ equiv). |
Application Note: Fragment-Based Drug Discovery (FBDD)
In FBDD, this linker is particularly valuable for "growing" fragments.
-
Scenario: You have a weak binder (Fragment A) with an amine.[2] You want to explore a hydrophobic pocket nearby.
-
Strategy: React Fragment A with the sulfonyl chloride. You now have a "Fragment A-Linker-COOH" construct.[1][2] You can now perform parallel synthesis coupling 50 different amines (Fragment B candidates) to the carboxylic acid to scan for interactions in the secondary pocket.
-
Why this linker? The sulfonamide bond is metabolically stable and mimics transition states of peptide hydrolysis, often contributing hydrogen bonding interactions to the protein target.
Caption: Workflow for utilizing CSMBA in library generation for drug discovery.
References
-
PubChem. 4-(Chlorosulfonyl)benzoic acid (Analog Reference). National Library of Medicine.[2] Available at: [Link][2]
- King, J. F., et al. "The mechanism of hydrolysis of sulfonyl chlorides." Canadian Journal of Chemistry, 1980. (Fundamental mechanistic grounding for benzylic sulfonyl chlorides).
- Hermanson, G. T.Bioconjugate Techniques. 3rd Edition, Academic Press, 2013.
Sources
- 1. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid - Google Patents [patents.google.com]
- 2. 4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S | CID 82385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(CHLOROSULFONYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. 4-((Chlorosulfonyl)methyl)benzoic acid | 92614-57-8 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of 4-Sulfamoylmethylbenzoic Acid Derivatives
Executive Summary & Scientific Rationale
The synthesis of 4-sulfamoylmethylbenzoic acid (4-SMBA) represents a critical workflow in medicinal chemistry, particularly for the development of Carbonic Anhydrase (CA) inhibitors . Unlike the classic "Carzenide" (4-sulfamoylbenzoic acid), where the sulfonamide is directly attached to the aryl ring, 4-SMBA features a methylene spacer (
Why this structural distinction matters:
-
pKa Modulation: The methylene spacer disrupts the conjugation between the aromatic ring and the sulfonamide, altering the acidity (pKa) of the
group. This significantly impacts the zinc-binding kinetics within the CA active site. -
Flexibility: The "hinge" effect of the methylene group allows for different steric accommodation in enzyme pockets compared to rigid aryl sulfonamides.
This guide details a robust, self-validating 4-step synthetic protocol designed to overcome the common instability of benzyl sulfonyl chlorides.
Synthetic Strategy: The Modified Strecker Route
Direct chlorosulfonation of p-toluic acid is ill-advised for this target; it predominantly yields ring-sulfonated products (ortho to the methyl group) rather than the desired benzylic sulfonation.
Therefore, the Nucleophilic Substitution (Strecker Reaction) pathway is the industry standard for reliability. We utilize a "Protect-Activate-Derivatize-Deprotect" strategy to manage the competing reactivity of the carboxylic acid.
Core Workflow Diagram
Figure 1: The stepwise conversion of 4-(chloromethyl)benzoic acid to the target sulfonamide via a sulfonate salt intermediate.
Detailed Experimental Protocols
Step 1: Methyl Ester Protection
Objective: Mask the carboxylic acid to prevent self-polymerization or mixed anhydride formation during the sulfonyl chloride generation.
-
Reagents: 4-(Chloromethyl)benzoic acid (1.0 eq), Methanol (anhydrous, excess),
(cat.).[1] -
Protocol:
-
Dissolve 10.0 g of 4-(chloromethyl)benzoic acid in 100 mL anhydrous methanol.
-
Add 0.5 mL conc.
dropwise. -
Reflux for 6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Concentrate in vacuo. Redissolve residue in EtOAc, wash with Sat.[1]
and Brine.[1] -
Dry over
and concentrate to yield Methyl 4-(chloromethyl)benzoate as a white solid. -
Checkpoint: Yield should be >90%. Melting point: 38–42 °C.
-
Step 2: Strecker Sulfonation (The Critical Step)
Objective: Displace the benzylic chloride with a sulfonate group. Critical Insight: Benzyl chlorides are prone to hydrolysis. Use a biphasic or miscible solvent system that solubilizes the sulfite salt while dissolving the organic substrate.
-
Reagents: Methyl 4-(chloromethyl)benzoate (1.0 eq), Sodium Sulfite (
, 1.5 eq), Water/Acetone (1:1 v/v). -
Protocol:
-
Dissolve 10.0 g of the methyl ester in 50 mL Acetone.
-
Dissolve 10.3 g
in 50 mL water. -
Mix solutions and reflux at 70 °C for 4–6 hours.
-
Observation: The reaction mixture will likely become homogeneous and then precipitate the sodium sulfonate salt upon cooling.
-
Cool to 4 °C. Filter the white precipitate.
-
Purification: Wash the cake with cold ethanol to remove excess inorganic sulfite.
-
Product: Sodium (4-methoxycarbonylphenyl)methanesulfonate.
-
Step 3: Activation to Sulfonyl Chloride
Objective: Convert the inert sulfonate salt into the reactive sulfonyl chloride.
Safety Note: Benzyl sulfonyl chlorides are thermally unstable and can eliminate
-
Reagents: Sulfonate Salt (from Step 2), Thionyl Chloride (
, 5.0 eq), DMF (catalytic, 2-3 drops). -
Protocol:
-
Suspend the dry sulfonate salt in dry DCM (Dichloromethane). Note: DCM is preferred over neat thionyl chloride to control temperature.
-
Add
dropwise at 0 °C. -
Add DMF catalyst.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours. Avoid reflux.
-
Concentrate in vacuo at <30 °C to remove excess
. -
Product: Methyl 4-(chlorosulfonylmethyl)benzoate. Use immediately.
-
Step 4: Aminolysis and Hydrolysis
Objective: Form the sulfonamide bond and deprotect the ester.
-
Reagents: Aqueous Ammonia (28%, excess) or substituted amine, NaOH (2M).
-
Protocol:
-
Dissolve the crude sulfonyl chloride in THF.
-
Cool to 0 °C. Add aqueous ammonia (5 eq) dropwise.
-
Stir at RT for 2 hours. (Formation of Methyl 4-sulfamoylmethylbenzoate).[1]
-
To the same pot, add NaOH (2M, 3 eq) and heat to 50 °C for 2 hours to saponify the ester.
-
Workup: Acidify carefully with 1M HCl to pH 2.
-
The product, 4-sulfamoylmethylbenzoic acid , will precipitate.
-
Recrystallize from Water/Ethanol.
-
Analytical Data & Troubleshooting
Expected Physicochemical Properties
| Property | Specification | Notes |
| Appearance | White crystalline powder | Off-white indicates oxidation or sulfur impurities. |
| Melting Point | 255–260 °C (dec) | High MP due to intermolecular H-bonding. |
| Solubility | DMSO, DMF, dilute base | Poor solubility in water/acid; amphoteric nature. |
| MS (ESI-) | [M-H]⁻ = 214.0 | Characteristic sulfonamide fragment. |
Troubleshooting Guide
-
Issue: Low Yield in Step 2 (Sulfonation).
-
Cause: Hydrolysis of benzyl chloride to benzyl alcohol.
-
Fix: Ensure acetone concentration is high enough to solvate the ester, but water is sufficient for sulfite. Do not exceed 80 °C.
-
-
Issue: Product turns pink/brown in Step 3.
-
Cause: Decomposition of sulfonyl chloride (elimination of
). -
Fix: Keep evaporation temperature below 30 °C. Use oxalyl chloride instead of thionyl chloride for milder conditions.
-
Mechanism of Action: Carbonic Anhydrase Inhibition
The synthesized derivative acts as a zinc-binding inhibitor. The "tail" (benzoic acid moiety) can be further derivatized to interact with the hydrophilic/hydrophobic halves of the CA active site.
Figure 2: Mechanism of Carbonic Anhydrase inhibition by sulfonamide derivatives.
References
-
BenchChem. Application Notes and Protocols: Methyl 4-(sulfamoylmethyl)benzoate.[1] (Accessed 2023).[2][3][4] Provides the foundational Strecker protocol for the methyl ester intermediate.
- Supuran, C. T.Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 2008. Authoritative review on sulfonamide binding mechanisms.
-
The Royal Society of Chemistry. Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives. (Accessed 2023).[2][3][4] Details the chlorosulfonation and aminolysis conditions for similar scaffolds.
-
Organic Syntheses. Sodium 2-Bromoethanesulfonate (Strecker Reaction Protocol). Coll. Vol. 2, p. 558 (1943). The classic reference for optimizing sodium sulfite nucleophilic substitution.
-
PrepChem. Synthesis of 4-(chloromethyl)benzoic acid. Detailed precursor synthesis.
Sources
Troubleshooting & Optimization
Technical Support Center: Benzylsulfonyl Chloride Stability & Optimization
Topic: Preventing SO₂ Extrusion in Benzylsulfonyl Chloride Reactions
Ticket ID: #BSC-SO2-PREV Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Executive Summary: The "Desulfonylation Dilemma"
The Core Problem:
Benzylsulfonyl chlorides (
When these reagents are subjected to heat (>0°C) or radical initiators, they undergo SO₂ extrusion (desulfonylation), collapsing into the corresponding benzyl chloride (
This guide provides the diagnostic tools to identify this failure mode and three validated protocols to prevent it.
Diagnostic Center: Is Your Reaction Failing?
User Question: "My reaction turned dark, and the NMR shows a mixture of products. How do I know if SO₂ extrusion occurred?"
The Diagnostic Checklist:
| Indicator | Observation | Technical Interpretation |
| ¹H NMR Shift | Disappearance of | The methylene protons in benzyl chloride are slightly shielded compared to the sulfonyl chloride. |
| Gas Evolution | Bubbling observed without acid/base neutralization. | Spontaneous release of gaseous SO₂. |
| Mass Spec | Peak at | Direct observation of the desulfonylated species. |
| Physical Appearance | Darkening/Tarring (rapidly). | Radical decomposition often leads to polymerization of benzyl intermediates. |
Mechanistic Insight: Why It Happens
To prevent the reaction, you must understand the enemy. Extrusion occurs via two primary pathways: Thermal Homolysis (Radical) or Cheletropic Elimination (Concerted).
Figure 1: Mechanistic pathways of SO₂ extrusion. Path A (Radical) is common in the presence of light or trace metal impurities. Path B (Thermal) dominates at temperatures >25°C.
Troubleshooting & Prevention Protocols
Protocol A: The "Cryogenic Coupling" (Standard Mitigation)
Use this when you must use the commercial sulfonyl chloride.
The Logic: Thermal extrusion is kinetically suppressed at low temperatures. The reaction with amines (nucleophiles) is fast; the decomposition is slower but accelerates exponentially with heat.
Step-by-Step:
-
Solvent: Dissolve the amine (1.0 equiv) and Base (Et₃N or DIPEA, 1.2 equiv) in anhydrous DCM or THF.
-
Chill: Cool the receiving flask to -10°C to 0°C (Ice/Salt bath). Do not skip this.
-
Addition: Dissolve Benzylsulfonyl chloride in a minimal amount of DCM. Add it dropwise over 20 minutes.
-
Critical: If the internal temp rises >5°C, stop addition and re-cool.
-
-
Quench: Once addition is complete, stir at 0°C for 30 mins. Do not reflux. Quench immediately with dilute HCl.
Protocol B: The "Solid SO₂" Surrogate (DABSO)
Use this to avoid handling unstable sulfonyl chlorides entirely.
The Logic: Instead of isolating the unstable chloride, generate the sulfinate in situ using DABSO (DABCO-bis(sulfur dioxide)). This bench-stable solid releases SO₂ in a controlled manner, reacting with Grignard reagents to form stable sulfinates, which are then converted to sulfonamides in one pot.[1]
Step-by-Step:
-
Metallation: Generate the Benzyl Grignard (
) or use a commercial solution. -
Insertion: Add the Grignard to a suspension of DABSO (0.6 equiv) in THF at -20°C. Warm to RT.
-
Result: Formation of the stable Benzyl Sulfinate (
).
-
-
Activation: Cool back to 0°C. Add N-Chlorosuccinimide (NCS) or SO₂Cl₂ to generate the sulfonyl chloride in situ.
-
Coupling: Immediately add the amine.
-
Why this works: The unstable chloride exists for only seconds before being trapped by the amine.
-
Protocol C: The "SuFEx" Upgrade (Sulfonyl Fluorides)
Use this for drug candidates requiring high stability.
The Logic: The S-F bond is stronger and shorter than the S-Cl bond. Benzylsulfonyl fluorides are remarkably stable to heat and hydrolysis (Sharpless SuFEx chemistry). They do not undergo SO₂ extrusion under standard conditions.
Step-by-Step:
-
Synthesis: Treat the crude Benzylsulfonyl chloride (generated at 0°C) immediately with a saturated aqueous solution of KHF₂ (Potassium Bifluoride) in Acetonitrile.
-
Result: Quantitative conversion to Benzylsulfonyl Fluoride (
). -
Usage: This reagent can be stored on the shelf. To react with amines, use a silyl ether activation or simple heating (which it can now withstand).
Decision Tree: Saving Your Reaction
Use this logic flow to determine the correct corrective action for your specific situation.
Figure 2: Troubleshooting logic for benzylsulfonyl chloride failures. Note that if extrusion occurs even at low temperatures, the DABSO route is the mandatory next step.
Comparative Data: Chloride vs. Fluoride vs. DABSO
| Feature | Benzylsulfonyl Chloride | Benzylsulfonyl Fluoride (SuFEx) | DABSO (In-Situ) |
| Thermal Stability | Poor (Dec. >25°C) | Excellent (Stable >100°C) | High (Solid is stable) |
| Hydrolytic Stability | Low (Rapid hydrolysis) | High (Requires activation) | N/A (Generated in-situ) |
| SO₂ Extrusion Risk | High | Negligible | Low |
| Storage | Freezer (-20°C), under Ar | Benchtop | Benchtop |
| Reaction Speed | Fast (often too fast) | Tunable | Moderate |
References
-
DABSO Reagent Development
-
SuFEx Chemistry (Sulfonyl Fluorides)
- Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
-
Mechanisms of Sulfonyl Chloride Decomposition
-
King, J. F., & Aslam, M. (1988). "Synthesis and thermolysis of benzylsulfonyl chloride." Canadian Journal of Chemistry.[3] (Discusses the cheletropic elimination and radical pathways).
-
-
Stability of Heteroaromatic Sulfonyl Chlorides
-
Shevchuk, O. I., et al. (2025).[4] "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv. (Provides recent data on stability trends relevant to benzylic-like systems).
-
Sources
4-((chlorosulfonyl)methyl)benzoic acid hydrolysis and stability issues
Technical Support Center: 4-((chlorosulfonyl)methyl)benzoic acid
Welcome to the technical support guide for 4-((chlorosulfonyl)methyl)benzoic acid (CSMBA). This document is designed for researchers, chemists, and drug development professionals who utilize this highly reactive bifunctional reagent. Given its susceptibility to hydrolysis, this guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the stability and successful application of CSMBA in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with 4-((chlorosulfonyl)methyl)benzoic acid?
The principal stability issue is its high reactivity towards nucleophiles, most notably water. The sulfonyl chloride functional group is a potent electrophile and is readily attacked by moisture, leading to rapid hydrolysis.[1] This reaction is often exothermic and can significantly impact the purity of the reagent and the outcome of your experiment if not properly controlled. Therefore, maintaining anhydrous (water-free) conditions during storage and handling is critical.[2]
Q2: What are the degradation products of CSMBA hydrolysis?
Hydrolysis of the chlorosulfonyl group (-SO₂Cl) yields the corresponding sulfonic acid, 4-((sulfomethyl))benzoic acid, and hydrochloric acid (HCl) as a byproduct.
-
4-((chlorosulfonyl)methyl)benzoic acid + H₂O → 4-((sulfomethyl))benzoic acid + HCl
The generation of HCl can alter the pH of the reaction medium, which may influence subsequent reaction steps or the stability of other components in the mixture.
Q3: What is the underlying mechanism of CSMBA hydrolysis?
The hydrolysis proceeds via a nucleophilic substitution reaction at the sulfur atom. A water molecule acts as the nucleophile, attacking the electrophilic sulfur center of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the final sulfonic acid and HCl products. The process is generally considered to be rapid.[3]
Caption: General mechanism for the hydrolysis of CSMBA.
Q4: What are the best practices for storing 4-((chlorosulfonyl)methyl)benzoic acid?
To preserve the integrity of the reagent, strict storage protocols must be followed. Improper storage is a leading cause of reagent degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool environment (2-8°C).[4] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents exposure to atmospheric moisture. |
| Container | Keep in a tightly sealed, corrosion-resistant container, such as glass with a PTFE-lined cap.[2] | Prevents moisture ingress and reaction with container materials. |
| Location | Store in a dry, well-ventilated area away from incompatible materials like bases and strong oxidizing agents.[2] | Minimizes risk of accidental reactions and ensures safety. |
Troubleshooting Guide for Experimental Workflows
Issue 1: My reaction yield is significantly low after an aqueous workup.
Root Cause Analysis: This is the most common issue encountered when using CSMBA and is almost always due to the hydrolysis of the sulfonyl chloride during the workup phase.[1] When the reaction mixture is quenched with water or washed with aqueous solutions (e.g., sodium bicarbonate), the CSMBA or your desired product (if it still contains the sulfonyl chloride moiety) can rapidly degrade.
Recommended Troubleshooting Protocol:
-
Minimize Contact Time: Perform the aqueous wash as quickly as possible. Do not let the mixture sit in biphasic conditions for extended periods.
-
Use Cold Solutions: Conduct all aqueous washes with ice-cold water or brine (0-5°C). Lower temperatures significantly decrease the rate of hydrolysis.[1]
-
Utilize Brine: Wash the organic layer with a saturated sodium chloride (brine) solution. Brine reduces the solubility of organic compounds in the aqueous phase and helps to break emulsions, leading to a cleaner and faster phase separation.[1]
-
Ensure Anhydrous Drying: After the final wash, thoroughly dry the organic layer with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and immediately remove the solvent under reduced pressure.
-
Consider Non-Aqueous Workup: If feasible for your specific synthesis, explore a non-aqueous workup. This could involve direct filtration of byproducts followed by solvent evaporation or purification via chromatography without a prior aqueous wash.
Caption: Decision workflow for troubleshooting low experimental yields.
Issue 2: I'm observing unexpected signals in my analytical data (NMR, LC-MS). How can I confirm if it's hydrolysis?
Root Cause Analysis: The appearance of new, often more polar, species in your analytical data is a strong indicator of CSMBA degradation. The hydrolysis product, 4-((sulfomethyl))benzoic acid, has distinct analytical properties.
Analytical Troubleshooting Guide:
| Technique | Observation in Fresh CSMBA | Signature of Hydrolysis Product |
| ¹H NMR | A characteristic singlet for the benzylic protons (-CH₂ -SO₂Cl). | The benzylic proton singlet will shift, typically upfield, due to the change in the electronic environment from -SO₂Cl to -SO₃H. |
| Mass Spec (ESI-) | The parent ion [M-H]⁻ at m/z 233/235 (isotopic pattern for Cl) may be observed. | A strong signal for the sulfonic acid [M-H]⁻ at m/z 215. No chlorine isotopic pattern will be present. |
| IR Spectroscopy | Strong S=O stretching bands for the sulfonyl chloride (~1370 and ~1170 cm⁻¹). | The S=O stretching bands will shift (~1200 and ~1050 cm⁻¹ for sulfonate) and broad O-H stretching from the sulfonic acid and carboxylic acid will be prominent. |
| HPLC (Reverse Phase) | A single, relatively non-polar peak. | A new, more polar peak with a shorter retention time will appear.[3][5] |
Recommended Action: To confirm, you can intentionally hydrolyze a small sample of your CSMBA by dissolving it in a water/acetonitrile mixture and letting it stand for an hour. Run this "degradation standard" alongside your experimental sample using HPLC or LC-MS to see if the retention times of the unexpected peaks match.[6]
Issue 3: How can I perform a reaction where water is a necessary reagent or solvent without immediate hydrolysis of the CSMBA?
Root Cause Analysis: Some synthetic procedures, such as certain sulfonamide syntheses, are performed in aqueous media.[7] In these cases, the goal is not to prevent hydrolysis but to ensure the desired reaction with the nucleophile (e.g., an amine) is significantly faster than the rate of hydrolysis.
Recommended Protocol for Aqueous Reactions:
-
Control pH: The reaction is often performed under basic conditions (e.g., using sodium carbonate).[7] The amine nucleophile is deprotonated to its more nucleophilic free-base form, accelerating the desired reaction.
-
Control Temperature: Start the reaction at low temperatures (0-5°C in an ice bath).[7] Add the CSMBA solution slowly to the aqueous amine solution. This minimizes the initial rate of hydrolysis while the desired reaction begins.
-
Stoichiometry: A slight excess of the amine nucleophile may be used to favor the intended reaction pathway over hydrolysis.
-
Post-Reaction Acidification: After the reaction is complete, the mixture is typically acidified. This protonates the newly formed sulfonic acid (from any hydrolyzed CSMBA), making it water-soluble, and protonates the carboxylic acid, which can aid in the precipitation or extraction of the desired sulfonamide product.[7]
References
- Vertex AI Search. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog.
- HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
- Sdfine. sulphuryl chloride.
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. PMC.
- Sigma-Aldrich. 4-((Chlorosulfonyl)methyl)benzoic acid.
- ECHA. 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9.
- UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- DOI. Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: an Example of Inhibiting Parallel Side-reactions.
- BenchChem. Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. 4-((Chlorosulfonyl)methyl)benzoic acid | 92614-57-8 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Thermal Desulfonylation of 4-((chlorosulfonyl)methyl)benzoic acid
The following technical guide is designed for researchers and process chemists handling 4-((chlorosulfonyl)methyl)benzoic acid (CAS 92614-57-8). This guide addresses the thermal decomposition of this compound, which is primarily utilized as a synthetic route (desulfonylation) to generate 4-(chloromethyl)benzoic acid , but also poses significant stability hazards during storage.
Status: Active Role: Senior Application Scientist Subject: Controlled Desulfonylation & Stability Management
Executive Technical Summary
4-((chlorosulfonyl)methyl)benzoic acid is a benzyl sulfonyl chloride. Unlike ring-substituted sulfonyl chlorides (which are thermally robust), benzyl sulfonyl chlorides are thermally labile. They undergo cheletropic extrusion of sulfur dioxide (
-
Primary Reaction: Thermal Desulfonylation (
) -
Target Product: 4-(chloromethyl)benzoic acid (CAS 1642-81-5)[1]
-
Key Hazard: Rapid evolution of toxic/corrosive
gas and potential pressure accumulation.
Reaction Mechanism & Pathway
The decomposition proceeds via a radical-pair mechanism or a concerted extrusion depending on solvent polarity. The homolytic cleavage of the C-S bond releases
Figure 1: Mechanistic pathway of thermal desulfonylation. Note the irreversible loss of
Critical Data Reference
| Parameter | Starting Material (Sulfonyl Chloride) | Target Product (Benzyl Chloride) |
| Structure | ||
| CAS Number | 92614-57-8 | 1642-81-5 |
| Molecular Weight | 234.66 g/mol | 170.59 g/mol |
| Thermal Stability | Unstable >60°C . Decomposes to release | Stable up to ~190°C (Melting Point). |
| Moisture Sensitivity | High . Hydrolyzes to sulfonic acid + HCl. | Low/Moderate. |
| Solubility | Soluble in THF, EtOAc (reacts with alcohols). | Soluble in alcohols, DMSO, DMF. |
Troubleshooting & FAQs
Module A: Unintentional Decomposition (Storage Issues)
Q1: My sample has turned into a sticky, fuming gum in the fridge. What happened?
Diagnosis: Hydrolysis.
Explanation: The "chlorosulfonyl" moiety is extremely moisture-sensitive. If the container was not sealed under inert gas (Argon/Nitrogen), atmospheric moisture hydrolyzed the
Q2: I see pressure buildup in the storage vial. Is this normal?
Diagnosis: Slow thermal decomposition.
Explanation: Even at room temperature, benzyl sulfonyl chlorides can slowly release
Module B: Intentional Decomposition (Synthesis Protocol)
Q3: I want to convert this to the benzyl chloride. What is the optimal temperature? Recommendation: 80°C – 110°C . Protocol:
-
Dissolve the sulfonyl chloride in an inert, high-boiling solvent (e.g., Chlorobenzene or Toluene ). Avoid ethers (THF) if going >70°C as they can form peroxides or react with radicals.
-
Heat the solution gradually. Gas evolution (
) typically begins around 60-70°C and peaks at 90-100°C. -
End-point: Cessation of gas evolution. Caution: Do not heat neat (without solvent). The decomposition is exothermic and can lead to a thermal runaway/explosion.
Q4: The reaction turned black/dark brown. Is my product ruined? Diagnosis: Radical polymerization or charring. Explanation: The radical intermediate (Figure 1) is reactive. If the concentration is too high or the temperature ramp is too aggressive, intermolecular radical coupling occurs, leading to dark oligomers. Solution:
-
Dilution: Run the reaction more dilute (e.g., 0.1 M).
-
Degassing: Ensure the solvent is thoroughly degassed (sparged with
) to remove oxygen, which can trap radicals. -
Purification: The product, 4-(chloromethyl)benzoic acid, is a stable solid (mp ~200°C). You can likely recrystallize the crude dark solid from hot toluene or chlorobenzene to remove the colored impurities.
Q5: Can I do this in water or ethanol? Answer: ABSOLUTELY NOT. Reasoning:
-
Water: Will hydrolyze the sulfonyl chloride to the sulfonic acid (
), preventing the formation of the chloride. -
Ethanol: Will react to form the sulfonate ester (
) or hydrolyze. Rule: Use only non-nucleophilic, non-protic solvents (Chlorobenzene, Dichloromethane, Toluene).
Troubleshooting Logic Tree
Use this flow to diagnose issues during the thermal reaction.
Figure 2: Decision matrix for monitoring the thermal desulfonylation process.
References
-
Desulfonylation Mechanism: The thermal extrusion of
from phenylmethanesulfonyl chlorides is a well-documented pathway for synthesizing benzyl chlorides, often catalyzed by transition metals or heat.-
Source:
-
-
Product Properties: 4-(chloromethyl)benzoic acid (CAS 1642-81-5) synthesis and physical properties (Mp ~198-200°C).
-
Source:
-
-
Safety & Handling: General safety data for chlorosulfonyl benzoic acid derivatives, emphasizing moisture sensitivity and corrosive gas evolution.
-
Source:
-
-
Reaction Analogies: Thermal decomposition of benzyl chloride derivatives and the impact of temper
-
Source:
-
Sources
troubleshooting low yields in 4-((chlorosulfonyl)methyl)benzoic acid coupling
Topic: Troubleshooting Low Yields & Instability in Benzylic Sulfonyl Chloride Couplings Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The "Benzylic Jinx"
If you are experiencing low yields (10–40%) or "tarring" with 4-((chlorosulfonyl)methyl)benzoic acid , you are likely fighting two competing mechanisms: Sulfene Elimination and Hydrolysis .
Unlike standard aryl sulfonyl chlorides (e.g., Tosyl chloride), this reagent contains a benzylic methylene group (
This guide provides a root-cause analysis and validated protocols to bypass these instability pathways.
Part 1: Diagnostic Q&A (Troubleshooting)
Q1: My reaction mixture turns dark brown/black within minutes of adding the base. What happened?
Diagnosis: Sulfene-mediated decomposition.
You likely used a strong tertiary amine base (TEA, DIPEA) in a non-buffered organic solvent. The base deprotonated the benzylic position (
Corrective Action:
-
Switch Base: Use Pyridine (weaker base,
~5.2) or inorganic bases like or . -
Switch Method: Adopt Schotten-Baumann conditions (biphasic aqueous/organic system).[1] The water buffers the pH, preventing the "base spike" that triggers elimination.
Q2: I see the starting material disappear on TLC, but I isolate <20% product. Where is the rest?
Diagnosis: Competitive Hydrolysis or Stoichiometry Mismatch.
This reagent is bifunctional: it has a Sulfonyl Chloride (
-
Stoichiometry: If you used 1.0–1.2 equivalents of base, the Carboxylic Acid consumed it first (
~4). The amine then had no base to scavenge the HCl generated during coupling, stalling the reaction. -
Hydrolysis: The benzylic sulfonyl chloride is extremely moisture-sensitive, hydrolyzing to the sulfonic acid (
), which is water-soluble and lost during aqueous workup.
Corrective Action:
-
Adjust Stoichiometry: You need at least 3.0–3.5 equivalents of base (1 eq for
, 1 eq for neutralization, 1+ eq to keep amine nucleophilic). -
Workup: Do not wash with basic water. Acidify the aqueous layer to pH 2–3 to precipitate the product (if it's the free acid form) or extract with EtOAc/THF.
Q3: Can I protect the carboxylic acid first?
Answer: Yes, and it is recommended. Converting the acid to a Methyl Ester (Methyl 4-((chlorosulfonyl)methyl)benzoate) significantly improves handling. The ester removes the acidic proton of the carboxyl group, simplifying stoichiometry and solubility. However, the benzylic instability remains, so you must still avoid strong bases.
Part 2: Mechanistic Visualization
The following diagram illustrates the "Sulfene Trap"—the primary cause of yield loss when using strong bases.
Part 3: Validated Experimental Protocols
Method A: The "Gold Standard" (Schotten-Baumann Conditions)
Best for: Unprotected amino acids, polar amines, and preventing sulfene formation.
Reagents:
-
Amine (1.0 mmol)
-
4-((chlorosulfonyl)methyl)benzoic acid (1.1 mmol)
- (3.5 mmol)
-
Solvent: THF/Water (1:1 v/v) or Acetone/Water
Protocol:
-
Preparation: Dissolve the amine and
(3.5 eq) in water (5 mL). Ensure complete dissolution. -
Cooling: Cool the mixture to 0°C in an ice bath. Critical: Low temperature suppresses hydrolysis.
-
Addition: Dissolve the sulfonyl chloride reagent in minimal THF (5 mL). Add this solution dropwise to the aqueous amine mixture over 15 minutes.
-
Why? Slow addition ensures the amine is always in excess relative to the chloride, favoring coupling over hydrolysis.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
Workup:
-
Concentrate to remove THF.
-
The aqueous layer is basic (pH ~9). Wash with EtOAc (removes unreacted organic impurities).
-
Acidify the aqueous layer carefully with 1N HCl to pH ~3.
-
The product (containing the free COOH) should precipitate. Filter or extract with EtOAc.
-
Method B: Anhydrous Coupling (Pyridine Method)
Best for: Non-polar amines or when water must be avoided.
Reagents:
-
Amine (1.0 mmol)
-
Reagent (1.1 mmol)
-
Pyridine (Solvent & Base)
-
Optional: DMAP (catalytic, 0.1 eq)
Protocol:
-
Dissolve the amine in anhydrous Pyridine (0.5 M concentration) under Nitrogen/Argon.
-
Cool to -10°C to 0°C .
-
Add the sulfonyl chloride as a solid (or dissolved in minimal DCM) portion-wise.
-
Stir cold for 2 hours.
-
Quench: Add water/ice.
-
Isolation: Remove pyridine via azeotropic evaporation (with Toluene) or wash with 1N HCl (if product is acid-stable) to remove pyridine salts.
Part 4: Data & Base Selection Guide
The choice of base is the single most critical variable for this specific scaffold.
| Base Type | Example | Suitability | Mechanism Notes |
| Strong/Hindered | TEA, DIPEA | Avoid | High risk of E2 elimination to Sulfene. Causes darkening.[2] |
| Aromatic | Pyridine | Recommended | |
| Inorganic | Excellent | Buffers reaction. Heterogeneous/biphasic nature prevents "runaway" elimination. | |
| Hydroxide | NaOH, KOH | Risky | Can cause rapid hydrolysis of the sulfonyl chloride if not strictly controlled at 0°C. |
Part 5: Troubleshooting Flowchart
References
-
King, J. F., & Durst, T. (1965). Sulfenes in the reaction of phenylmethanesulfonyl chloride with base. Journal of the American Chemical Society, 87(24), 5684–5691.
-
BenchChem Technical Support. (2025). Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid: Application Notes.
-
Organic Chemistry Portal. Synthesis of Sulfonyl Chlorides and Sulfonamides: Recent Literature.
-
Beilstein Journal of Organic Chemistry. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues.
-
National Institutes of Health (NIH). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors.
Sources
Validation & Comparative
1H NMR chemical shift of methylene group in 4-((chlorosulfonyl)methyl)benzoic acid
Executive Summary
Target Analyte: Methylene (-CH₂-) group in 4-((chlorosulfonyl)methyl)benzoic acid.
Critical Chemical Shift (
Chemical Shift Analysis & Mechanistic Grounding
The "Fingerprint" Region
In 1H NMR spectroscopy, the methylene group adjacent to the sulfonyl chloride moiety exhibits a characteristic deshielding effect. Unlike a standard benzylic methylene (~2.4 ppm) or a chloromethyl group (~4.6 ppm), the strong electron-withdrawing nature of the sulfonyl chloride (-SO₂Cl) combined with the anisotropic effect of the aromatic ring pushes the signal to the 4.8 – 4.9 ppm range.
Comparative Chemical Shift Table (CDCl₃)
| Structural Motif | Functional Group | Chemical Shift ( | Multiplicity | Interpretation |
| Target | -Ph-CH₂-SO₂Cl | 4.80 – 4.95 | Singlet | Product (High Purity) |
| Intermediate | -Ph-CH₂-Cl | 4.60 – 4.65 | Singlet | Incomplete Chlorosulfonation |
| Hydrolysis Product | -Ph-CH₂-SO₃H | 4.10 – 4.40* | Broad/Singlet | Moisture Contamination |
| Starting Material | -Ph-CH₃ | 2.40 – 2.45 | Singlet | Unreacted Precursor |
*Note: The shift of the sulfonic acid derivative is highly pH and concentration-dependent but typically appears upfield relative to the sulfonyl chloride.
Visualization: Shielding Environment
The following diagram illustrates the electronic influences causing the extreme downfield shift.
Caption: Figure 1. Electronic environment map showing the additive deshielding effects of the sulfonyl chloride and aromatic ring, resulting in the diagnostic ~4.9 ppm shift.
Experimental Protocol: Ensuring Data Integrity
The chlorosulfonyl group is moisture-sensitive. Improper sample preparation often leads to hydrolysis, resulting in a "ghost" peak around 4.2 ppm (sulfonic acid) and a false determination of purity.
Validated Sample Preparation Workflow
-
Solvent Selection: Use CDCl₃ (Chloroform-d) stored over 4Å molecular sieves. Avoid DMSO-d₆ unless necessary, as it can accelerate hydrolysis or react with the acid chloride.
-
Tube Preparation: Oven-dry NMR tubes at 110°C for >1 hour. Flush with nitrogen before use.
-
Sample Dissolution:
-
Weigh ~10 mg of 4-((chlorosulfonyl)methyl)benzoic acid.
-
Add 0.6 mL dry CDCl₃.
-
CRITICAL: Shake vigorously to dissolve but analyze immediately (within 10 minutes).
-
-
Acquisition:
-
Run a standard proton sequence (typically 16 scans).
-
Set relaxation delay (d1) to ≥ 1.0 s to ensure accurate integration of the singlet.
-
Quality Control Decision Tree
Use this logic flow to interpret your NMR spectrum during synthesis monitoring.
Caption: Figure 2. Logic flow for rapid purity assessment based on methylene chemical shift markers.
Troubleshooting & Nuances
Solvent Effects
-
CDCl₃ (Recommended): Sharp singlet at ~4.9 ppm. Best for structural confirmation.
-
Acetone-d₆: May shift the methylene signal slightly downfield (~5.0 ppm).
-
DMSO-d₆: Not Recommended. The carboxylic acid proton will broaden significantly, and the sulfonyl chloride is unstable. If used, the methylene peak may appear at ~5.1 ppm initially but will degrade into the sulfonic acid signal over time.
Integration Ratios
For the pure compound, the integration ratio should be:
-
Aromatic Protons (Ph-H): 4H (two doublets or overlapping multiplet ~7.6 – 8.2 ppm).
-
Methylene Protons (-CH₂-): 2H (Singlet ~4.9 ppm).
-
Carboxylic Acid (-COOH): 1H (Broad singlet >10 ppm, often invisible if wet).
References
-
Matesic, L., et al. "Syntheses and radiolabelling of F-18-labelled benzenesulfonyl fluorides." Journal of Organic Chemistry, 2013, 78(22), 11262-11270. (Establishes baseline shifts for sulfonyl halide derivatives).
-
King, J. F., et al. "The Reaction of Phenylmethanesulfonyl Chloride with Tertiary Amines." Canadian Journal of Chemistry, 1969, 47, 4509. (Confirms phenylmethanesulfonyl chloride methylene shift at 4.89 ppm).
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 1997, 62, 7512-7515. (Standard reference for solvent residual peaks).
Technical Comparison: IR Spectral Signatures of 4-((Chlorosulfonyl)methyl)benzoic Acid (CAS 92614-57-8) vs. Structural Analogs
[1]
Executive Summary
CAS 92614-57-8 , identified as 4-((Chlorosulfonyl)methyl)benzoic acid , is a bifunctional building block containing a carboxylic acid and a highly reactive sulfonyl chloride moiety.[1] In drug development—particularly for inhibitors targeting specific enzymatic pathways (e.g., phosphatase or protease inhibitors)—this compound serves as a critical electrophile.[1]
This guide provides a technical analysis of its Infrared (IR) spectrum, specifically focusing on the diagnostic Carbonyl (C=O) and Sulfonyl (S=O) stretching frequencies. Unlike simple aromatic sulfonyl chlorides (e.g., Tosyl chloride), CAS 92614-57-8 features a methylene spacer (
Structural Analysis & Spectral Logic
To accurately interpret the IR spectrum, one must deconstruct the molecule into its vibrating subsystems.[1] The presence of two strong electron-withdrawing groups (EWG) creates a unique spectral fingerprint.
The "Insulated" Sulfonyl Group (Key Expert Insight)
Most commercial sulfonyl chlorides (e.g., Benzenesulfonyl chloride) feature a sulfur atom directly bonded to the aromatic ring (
-
CAS 92614-57-8 Configuration:
.[1] -
Spectral Consequence: The methylene spacer breaks the conjugation.[1] Consequently, the sulfonyl stretches appear at higher frequencies, characteristic of aliphatic sulfonyl chlorides, rather than aromatic ones. This is a critical distinction for structural validation.
The Conjugated Carboxylic Acid
The carboxylic acid group is directly attached to the benzene ring (
-
Spectral Consequence: The C=O stretch is lowered by conjugation with the ring but remains intense.[1] In the solid state (KBr pellet), it will appear as a dimer.[1]
Comparative Spectral Analysis
The following table contrasts CAS 92614-57-8 with common structural analogs to highlight diagnostic bands.
Table 1: Comparative IR Wavenumbers (
| Functional Group | Mode | CAS 92614-57-8 (Target) | Benzoic Acid | Spectral Note | |
| Carbonyl (C=O) | Stretch | 1680 – 1705 (s) | Absent | 1680 – 1700 (s) | Diagnostic for the acid moiety.[1] Dimer formation broadens this band.[1] |
| Sulfonyl ( | Asym. Stretch | 1375 – 1390 (s) | 1360 – 1375 (s) | Absent | Target is slightly higher |
| Sulfonyl ( | Sym. Stretch | 1170 – 1190 (s) | 1160 – 1180 (s) | Absent | Sharp, intense doublet often seen in this region for sulfonyl chlorides.[1] |
| Hydroxyl (O-H) | Stretch | 2500 – 3300 (br) | Absent | 2500 – 3300 (br) | Broad "carboxylic acid" envelope; obscures C-H stretches.[1] |
| C-H (Aliphatic) | Stretch | 2920 – 2980 (w) | 2920 – 2980 (w) | Absent | Weak bands from the |
(s) = strong intensity; (br) = broad; (w) = weak
Experimental Protocol: Ensuring Spectral Integrity
The sulfonyl chloride moiety is moisture-sensitive.[1] Hydrolysis converts it to the sulfonic acid, drastically altering the spectrum.[1]
Method A: ATR (Attenuated Total Reflectance) – Recommended
-
Why: Minimizes sample preparation time and moisture exposure.[1]
-
Protocol:
-
Ensure the ATR crystal (Diamond or ZnSe) is clean and dry.[1]
-
Place solid CAS 92614-57-8 on the crystal.[1]
-
Apply pressure quickly to ensure contact.[1]
-
Scan Parameters: 4000–600
, 4 resolution, 16 scans. -
Validation: Check for the disappearance of the sharp 1380/1180
bands and appearance of broad sulfonate bands (~1200 ) which indicate hydrolysis.[1]
-
Method B: KBr Pellet – Use with Caution [1]
-
Risk: KBr is hygroscopic; absorbed water can hydrolyze the sulfonyl chloride during grinding.[1]
-
Protocol:
Decision Logic: Identity & Purity Assessment
The following flowchart outlines the logic for validating CAS 92614-57-8 using IR data, distinguishing it from precursors and degradation products.
Figure 1: Decision tree for spectral validation. Note that the "Sharpness" of the sulfonyl bands is the primary indicator of the intact chloride versus the hydrolyzed sulfonic acid.[1]
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Infrared Spectrum of Benzenesulfonyl Chloride. National Institute of Standards and Technology.[1][2] [Link]
-
King, J. F., & Smith, D. J. (1965).[1] The Sulfur–Chlorine Stretching Band in Sulfonyl Chlorides. Canadian Journal of Chemistry, 43(6), 1870-1878.[1] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3] (Standard reference for C=O and S=O group frequencies).
-
Moser, A. (2008).[1][4] IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 4-((Chlorosulfonyl)methyl)benzoic acid
Executive Safety Summary
Immediate Hazard Class: Corrosive (Skin/Eye), Water-Reactive, Respiratory Irritant.
4-((Chlorosulfonyl)methyl)benzoic acid (CAS 7149-65-7 and related derivatives) presents a dual-hazard profile. It contains a sulfonyl chloride moiety (
The Critical Risk: The primary danger is not toxicity, but reactivity . Upon contact with moisture (mucous membranes, humidity, wet skin), the sulfonyl chloride group hydrolyzes exothermically. This releases HCl gas, causing immediate, severe chemical burns and respiratory spasms. Standard "lab coat and glasses" protocols are insufficient .
Hierarchy of Controls & PPE Matrix
Effective protection relies on a barrier system. You must select PPE based on the state of matter (Solid vs. Solution) and the carrier solvent .
Engineering Controls (Primary Barrier)
-
Ventilation: All operations (weighing, dispensing, reaction) must occur inside a certified chemical fume hood operating at face velocity >0.5 m/s.
-
Humidity Control: Minimize exposure to ambient moisture to prevent crust formation and HCl off-gassing.
Personal Protective Equipment (Secondary Barrier)
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1+) | Crucial: Safety glasses are inadequate. HCl fumes can bypass glasses, reacting with eye moisture to cause corneal opacity. Goggles provide a gas-tight seal. |
| Hand (Solid) | Double Nitrile Gloves (min 5 mil outer) | Nitrile provides excellent resistance to the solid acid. Double gloving allows immediate removal of the outer layer upon contamination without exposing skin.[1] |
| Hand (Solution) | Silver Shield / Laminate (if in DCM/THF) | Solvent Rule: If dissolved in Dichloromethane (DCM) or THF, nitrile degrades in <2 mins. You must use laminate gloves or PVA gloves for these solvents. |
| Respiratory | Fume Hood (Primary) / Acid Gas Respirator (Emergency) | In standard ops, the hood is the respirator. For spill cleanup outside a hood, a full-face respirator with Acid Gas (Yellow/Olive) cartridges is mandatory. |
| Body | Chemical-Resistant Apron + Lab Coat | A standard cotton lab coat absorbs acid, holding it against the skin. A rubberized or Tyvek apron prevents soak-through during quenching exotherms. |
Visualization: PPE Decision Logic
The following decision tree illustrates the logic for selecting glove materials based on the experimental phase.
Figure 1: Decision matrix for glove selection. Note that carrier solvents often dictate chemical resistance requirements more than the solute itself.
Operational Protocols
A. Weighing & Transfer (Solid Phase)
Risk: Static electricity can cause the light powder to "jump," and humidity causes rapid degradation.
-
Preparation: Place a disposable balance mat or weigh boat inside the fume hood. Do not weigh on an open bench.
-
Anti-Static: Use an anti-static gun if available. If not, wipe the spatula with a dryer sheet or ethanol wipe (dried) to reduce static charge.
-
Transfer: Use a wide-mouth funnel for addition to flasks. Avoid using paper weighing boats if high humidity is present; the paper can absorb moisture and initiate hydrolysis.
B. Reaction Setup
Risk: Pressure buildup from HCl generation.
-
Venting: Never heat this reagent in a closed system. Ensure the reaction vessel is vented through a drying tube (CaCl2 or Drierite) to a scrubber or the hood exhaust.
-
Scrubbing: For reactions >5g, route the exhaust through a basic scrubber (dilute NaOH) to neutralize evolved HCl gas.
C. Quenching & Workup (Critical Step)
Risk: Violent exotherm and acid projection. The Golden Rule: Never add water to the acid chloride. Always add the reaction mixture to the quench.
-
Cooling: Cool the reaction mixture to <0°C.
-
Quench Preparation: Prepare a slurry of ice and water (or saturated Sodium Bicarbonate if the product is acid-sensitive).
-
Addition: Dropwise addition of the reaction mixture into the ice slurry with vigorous stirring.
-
Note: If using bicarbonate, expect massive foaming (
release). Ensure the vessel is <50% full.
-
Visualization: Safe Quenching Workflow
This diagram outlines the safe deactivation sequence to prevent thermal runaways.
Figure 2: Step-by-step quenching workflow emphasizing temperature control and addition order.
Emergency Response & Disposal
Spill Cleanup (Solid)
-
Alert: Notify nearby personnel.
-
PPE: Don Goggles, Double Nitrile Gloves, and Apron.
-
Neutralize: Do not use water (it will create an acid cloud). Cover the spill with solid Sodium Bicarbonate or Calcium Carbonate powder.
-
Collect: Mix gently until the powder is coated. Scoop into a waste container.
-
Clean: Wipe the surface with a dilute soap solution only after the bulk solid is removed.
Disposal Procedures[2][3][4][5][6][7]
-
Deactivation: Dissolve small amounts of waste material in a combustible solvent (e.g., acetone) and slowly add to a dilute ammonium hydroxide or sodium bicarbonate solution.
-
Waste Stream: Once neutralized (pH 6-8), dispose of as Halogenated Organic Waste . Do not dispose of active acid chlorides in non-halogenated streams, as they can react with other waste solvents.
References
-
Fisher Scientific. (2006). Safety Data Sheet: 4-(Chlorosulfonyl)benzoic acid. Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). (2024). CAMEO Chemicals: Sulfonyl Chloride Hazards. Retrieved from
-
Organic Syntheses. (2004). Safe Handling of Sulfonyl Chlorides. Org. Synth. 2004, 69, 3336–3339.[2] Retrieved from
-
Kimberly-Clark Professional. (2025). Chemical Resistance Guide: Nitrile Gloves. Retrieved from
-
BenchChem. (2025). Safe Quenching Procedures for Sulfonyl Chloride Reactions. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
